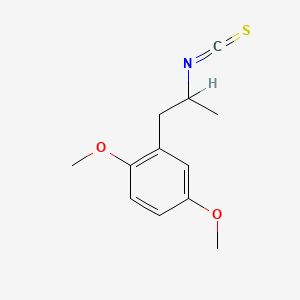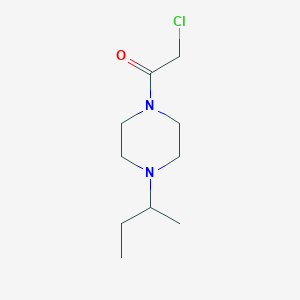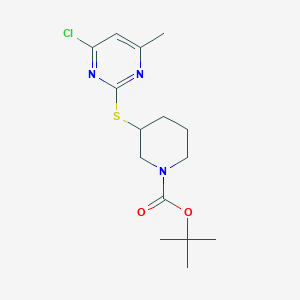![molecular formula C17H22BrNO2 B13954115 Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 7-(bromomethyl)-2-azaspiro[44]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl and benzyl groups. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes.
Applications De Recherche Scientifique
Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions between spirocyclic compounds and biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2-Benzyl-2,7-diazaspiro[4.4]nonane
Uniqueness
Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the bromomethyl group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C17H22BrNO2 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
benzyl 8-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c18-11-15-6-7-17(10-15)8-9-19(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
Clé InChI |
NCNRXLXAWBMXSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


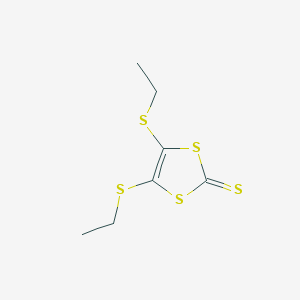


![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
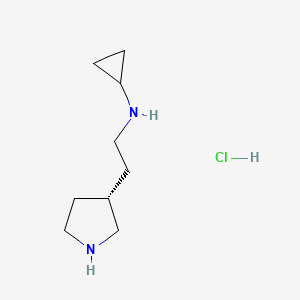
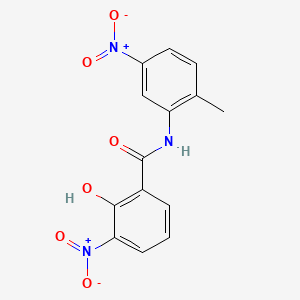
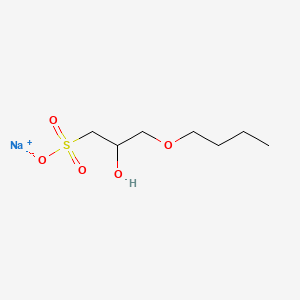
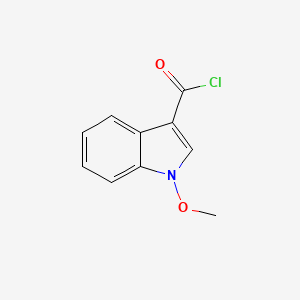
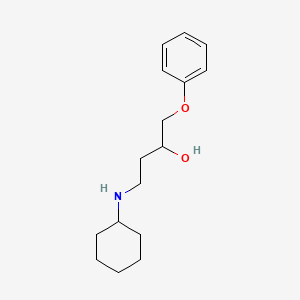
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
